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pyrazol-1-yl)acetic acid

Cat. No.: B187551 Get Quote

The pyrazole ring is a foundational five-membered heterocycle renowned for its presence in a

wide array of biologically active molecules and functional materials.[1][3] Its derivatization with

nitro (-NO₂) groups is a key strategy in the development of high-energy-density materials

(HEDMs), as these groups enhance density, heat of formation, and detonation performance.[2]

[4] The introduction of a bromine (Br) atom further functionalizes the scaffold, offering a

versatile handle for subsequent synthetic transformations, such as nucleophilic substitutions

and cross-coupling reactions, thereby expanding the molecular diversity accessible from a

single precursor.[1]

This dual functionalization makes bromo-nitro-pyrazoles attractive for two primary fields:

Energetic Materials: As a subclass of nitropyrazole-based energetic compounds, they are

investigated for their potential in explosives, propellants, and pyrotechnics, where high

performance, thermal stability, and low sensitivity are paramount.[2][4]

Medicinal Chemistry and Organic Synthesis: These compounds serve as powerful building

blocks. The nitro group can be reduced to an amine, a key pharmacophore, while the

bromine atom allows for the introduction of complex molecular fragments. Pyrazole

derivatives are known to exhibit a wide range of biological activities, including anti-

inflammatory, antimicrobial, and anticonvulsant properties.[1][3]

This guide will systematically explore the properties that underpin these applications, providing

both theoretical understanding and practical, field-proven insights.
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Synthesis of Bromo-Nitro-Pyrazoles
The synthesis of bromo-nitro-pyrazoles can be approached through various routes, often

involving either the nitration of a pre-existing bromo-pyrazole or the bromination of a nitrated

pyrazole. A common and effective strategy involves multi-step sequences starting from

accessible precursors. One such pathway is the [3+2] cycloaddition reaction, which is a

powerful method for constructing the pyrazole ring itself.[5]

General Synthetic Strategies
Cycloaddition Reactions: The reaction of nitrylimines with suitable dienophiles can lead to

the formation of the pyrazole core, with the nitro and bromo substituents introduced either on

the starting materials or in subsequent steps.[5]

Oxidative Aromatization: Pyrazoline intermediates, formed from the condensation of

hydrazines with α,β-unsaturated carbonyl compounds, can be oxidized to the corresponding

pyrazole. Bromine (Br₂) is often used as the oxidizing agent, which can sometimes lead to

concurrent ring bromination.[6]

Direct Halogenation/Nitration: The pyrazole ring can undergo electrophilic substitution.

However, controlling the regioselectivity of both bromination and nitration on an

unsubstituted pyrazole can be challenging and often results in a mixture of isomers. The

directing effects of existing substituents are therefore critical.

Exemplary Synthesis Protocol: 1-(4-bromophenyl)-3-
phenyl-5-nitropyrazole
This protocol details the synthesis via a [3+2] cycloaddition followed by elimination, adapted

from the literature.[5] The causality behind this choice is the high regioselectivity and yield

afforded by the specific reaction partners.

Experimental Protocol:

Reactant Preparation: In a round-bottom flask, dissolve N-(4-bromophenyl)-C-

phenylnitrylimine (1.0 equivalent) and (E)-3,3,3-trichloro-1-nitroprop-1-ene (1.1 equivalents)

in dry benzene.
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Reaction Initiation: Add triethylamine (Et₃N) (1.5 equivalents) to the solution. The base

facilitates the in-situ formation of the active dipole for cycloaddition and promotes the

subsequent elimination step.

Reaction Monitoring: Stir the reaction mixture at 25°C for 6 hours. Monitor the progress of

the reaction using Thin Layer Chromatography (TLC) until the starting materials are

consumed.

Work-up: Upon completion, wash the reaction mixture with water to remove triethylamine

hydrochloride and other water-soluble impurities. Evaporate the solvent in vacuo.

Purification: The resulting semi-solid mass is washed with cold petroleum ether. Further

purification is achieved by column chromatography on silica gel, using a mobile phase of

cyclohexane:ethyl acetate (9:1 v/v).

Crystallization: The purified product is crystallized from ethanol to yield 1-(4-bromophenyl)-3-

phenyl-5-nitropyrazole as a white amorphous solid.[5]

Starting Materials Reaction Conditions

Intermediate

Final Product

N-(4-bromophenyl)-C-phenylnitrylimine

Primary [3+2] Cycloadduct
(Unstable Pyrazoline)

(E)-3,3,3-trichloro-1-nitroprop-1-ene Benzene, 25°C Triethylamine (Et3N)

1-(4-bromophenyl)-3-phenyl-5-nitropyrazole

  -CHCl3
(Elimination)
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Caption: Synthesis of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole.

Core Physicochemical Properties
The interplay between the pyrazole ring, the bromo substituent, and the nitro group governs the

compound's physical and chemical behavior.

Crystal Structure and Supramolecular Chemistry
The arrangement of molecules in the solid state is fundamental to properties like density,

thermal stability, and sensitivity (for energetic materials). X-ray diffraction studies reveal that

bromo-nitro-pyrazoles often crystallize in common space groups like the monoclinic P2₁/c.[1][7]

A case study of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate demonstrates the

critical role of non-covalent interactions.[1][7] Its crystal structure is stabilized by an extensive

network of hydrogen bonds involving the pyrazole N-H donor, the carboxylic acid group, the

nitro group acceptors, and solvated water molecules.[1] These interactions dictate the

molecular packing, often forming distinct layers within the crystal lattice. The strength and

dimensionality of these networks are a key determinant of the material's stability.

Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR):

¹H NMR: The proton on the pyrazole ring typically appears as a singlet in the aromatic

region. The chemical shifts are influenced by the electronic effects of the bromo and nitro

groups. For example, in 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, the C-H proton of the

pyrazole ring is observed as a singlet at 8.76 ppm, shifted downfield due to the adjacent

nitro group.[5]

¹³C NMR: The carbon atoms of the pyrazole ring exhibit distinct signals. The carbon

bearing the nitro group is often significantly deshielded.[5] Computational studies using

methods like GIAO/B3LYP can accurately predict ¹³C and ¹⁵N chemical shifts, aiding in

structural assignment.[8]
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Infrared (IR) Spectroscopy:

The presence of the nitro group is confirmed by strong, characteristic asymmetric and

symmetric stretching vibrations, typically found around 1550 cm⁻¹ and 1350 cm⁻¹,

respectively.[5]

Vibrations corresponding to C=C, C=N, and N-N bonds of the pyrazole ring are also

observed in the fingerprint region.[5]

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm

the molecular formula by providing a highly accurate mass of the molecular ion.[5]

Thermal Stability and Decomposition
For applications in energetic materials, thermal stability is a critical safety and performance

parameter. It is typically evaluated using thermogravimetric analysis (TGA) and differential

scanning calorimetry (DSC).[9][10] Nitropyrazoles are generally noted for their good thermal

stability.[2][11]

The decomposition temperature is highly dependent on the number and position of nitro

groups, as well as the overall molecular structure and intermolecular interactions. For instance,

the decomposition of nitropyrazole derivatives can be initiated by the intramolecular oxidation

of an adjacent carbon atom by a nitro group.[10] Strong hydrogen bonding networks in the

crystal lattice can help to stabilize the molecule, often leading to higher decomposition

temperatures.

Energetic Properties
The energetic performance of these compounds is a function of several key parameters:

Density (ρ): Higher density is desirable as it correlates with higher detonation velocity and

pressure. It is largely determined by the molecular structure and the efficiency of crystal

packing.[2] The presence of heavy bromine atoms and dense nitro groups contributes

favorably.

Heat of Formation (HOF): A high positive heat of formation is beneficial for energetic

performance. The pyrazole ring itself has a positive HOF, which is further increased by the
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introduction of nitro groups.[2]

Oxygen Balance (OB): This parameter indicates how much oxygen is available for the

complete combustion of the carbon and hydrogen atoms in the molecule. While bromo-nitro-

pyrazoles are typically oxygen-deficient, their performance can be tailored in formulations.

Detonation Velocity (D) and Pressure (P): These are the ultimate measures of explosive

performance. They can be predicted using empirical equations (like Kamlet-Jacobs) or more

advanced software (like EXPLO5) based on density and heat of formation.[11][12] Certain

nitropyrazole derivatives have shown detonation properties comparable to established

explosives like RDX.[12]

Data Summary
The following tables summarize key physicochemical properties for selected bromo-nitro-

pyrazole derivatives based on available literature data.

Table 1: General Physicochemical Properties
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Density
(g/cm³)

Reference(s
)

4-Bromo-3-

nitro-1H-

pyrazole

C₃H₂BrN₃O₂ 191.97 197-198 2.156 [1][13]

3-Bromo-1-

methyl-4-

nitro-1H-

pyrazole

C₄H₄BrN₃O₂ 206.00 N/A N/A [14]

1-(4-

bromophenyl)

-3-phenyl-5-

nitropyrazole

C₁₅H₁₀BrN₃O

₂

344.17

(Calculated)
189-194 N/A [5]

4-bromo-3-

nitro-1H-

pyrazole-5-

carboxylic

acid

C₄H₂BrN₃O₄ 235.97 N/A N/A [7]

Table 2: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid Derivatives
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Compo
und

Crystal
System

Space
Group

a (Å) b (Å) c (Å) β (°)
Referen
ce(s)

4-bromo-

3-nitro-

1H-

pyrazole-

5-

carboxyli

c acid

monohyd

rate

Monoclini

c
P2₁/c 7.177(2)

11.0506(

10)

14.0569(

12)
97.355(3) [7][15]

4-bromo-

3-nitro-

1H-

pyrazole-

5-

carboxyli

c acid

dimethyl

sulfoxide

solvate

Monoclini

c
P2₁/c 6.8751(6)

11.0506(

10)

14.0569(

12)
97.355(3) [15]

Standard Characterization Workflow
The validation of a newly synthesized bromo-nitro-pyrazole requires a systematic, multi-

technique approach to unambiguously determine its structure and purity.

Step-by-Step Methodology:

Initial Purification: Perform column chromatography and/or recrystallization to obtain a pure,

homogenous sample.

Structural Confirmation (Spectroscopy):

Acquire ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework and

substitution pattern.
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Run IR spectroscopy to verify the presence of key functional groups, especially the nitro

group.

Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) or Gas

Chromatography (GC) to determine the purity of the sample.

Solid-State Characterization:

If suitable single crystals can be grown, perform Single-Crystal X-ray Diffraction to

determine the exact molecular structure and analyze the crystal packing and

intermolecular interactions.

Conduct TGA/DSC analysis to assess thermal stability and identify decomposition or

phase transition temperatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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